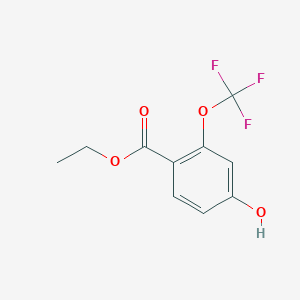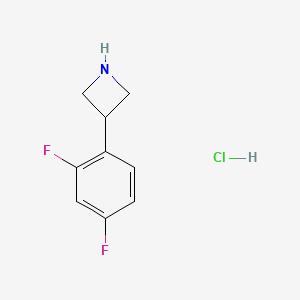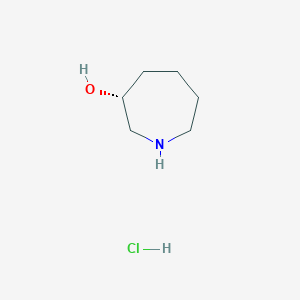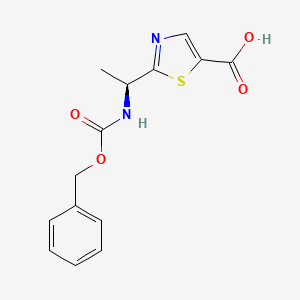![molecular formula C11H10N4 B7989452 5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B7989452.png)
5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinduced Tautomerization in Pyrazol-Pyridine Derivatives : A study on 2-(1H-pyrazol-5-yl)pyridine (PPP) derivatives revealed three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. This indicates potential applications in photochemistry and molecular electronics (Vetokhina et al., 2012).
Regioselective Synthesis of Fused Polycyclic Derivatives : The use of ultrasound-promoted synthesis to create fused polycyclic pyrazolo[3,4-b]pyridines showcases a method for rapid and efficient chemical synthesis, useful in pharmaceutical and chemical industries (Nikpassand et al., 2010).
Antitumor Activity in Mesothelioma Models : Certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, indicating potential for cancer therapy (Carbone et al., 2013).
Antimicrobial Activity of Pyrazole-Pyridine Hybrids : Novel synthesized pyrazole-pyridine hybrids have shown antimicrobial activity against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Desai et al., 2022).
Metal Extraction and Coordination Chemistry : Pyridine based ligands, including pyrazol-pyridine derivatives, have been studied for their ability to extract and coordinate with metals like nickel and copper, relevant in chemistry and materials science (Pearce et al., 2019).
Efficient Electroluminescence in OLEDs : Research on pyrazol-pyridine ligands in iridium(III) complexes has led to high-efficiency orange-red organic light-emitting diodes (OLEDs), important for display and lighting technologies (Su et al., 2021).
properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-7-10(6-14-15)9-4-8-2-3-12-11(8)13-5-9/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDJPMFLOBZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C(=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7989379.png)
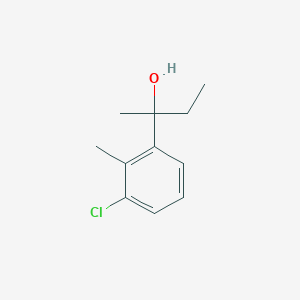
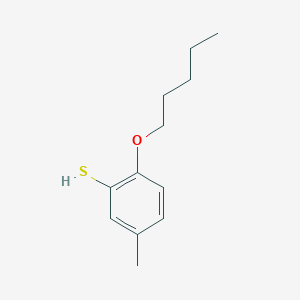
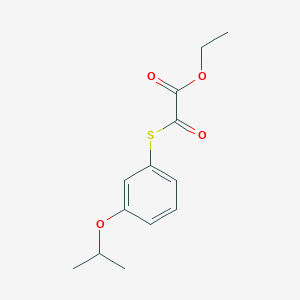

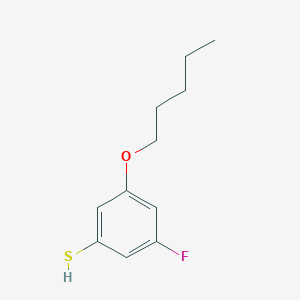
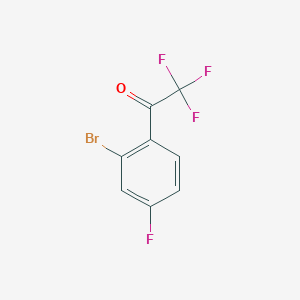
![4'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B7989435.png)
